molecular formula C12H22N4O8 B3418553 Zanamivir hydrate CAS No. 1260601-68-0

Zanamivir hydrate

Cat. No.: B3418553
CAS No.: 1260601-68-0
M. Wt: 350.33 g/mol
InChI Key: OELRRAURPSTFEX-VCFRRRQNSA-N
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Description

Zanamivir hydrate is a pharmaceutical compound primarily used as an antiviral agent. It is a neuraminidase inhibitor, which means it blocks the function of the neuraminidase enzyme found in influenza viruses. This inhibition prevents the virus from spreading within the host, making it an effective treatment for influenza A and B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zanamivir hydrate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Zanamivir hydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This can affect the guanidino group, potentially altering its activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Mechanism of Action

Zanamivir hydrate exerts its effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, which facilitates the release of new viral particles. By binding to the active site of neuraminidase, this compound prevents this cleavage, thereby inhibiting the spread of the virus within the host . The molecular targets involved include the active site residues of neuraminidase, which are critical for its enzymatic activity .

Comparison with Similar Compounds

Uniqueness of Zanamivir Hydrate: this compound is unique in its mode of administration and its specific binding affinity for the neuraminidase enzyme. Its inhalation route allows for direct delivery to the respiratory tract, which is the primary site of influenza infection. This can result in a more rapid onset of action compared to oral or intravenous administration .

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRRAURPSTFEX-VCFRRRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171094-50-1, 551942-41-7, 1260601-68-0
Record name D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171094-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANAMIVIR MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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